molecular formula C25H25N2NaO4 B1191694 Fumarate hydratase-IN-2 sodium salt

Fumarate hydratase-IN-2 sodium salt

Cat. No. B1191694
M. Wt: 440.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fumarate hydratase is an enzyme of the TCA cycle and cell-permeable inhibitors.  (1) inhibition of fumarate hydratase can contribute to tumorigenicity in some cells.  (2) The use of a photoaffinity labeling strategy identified fumarate hydratase as the principal pharmacological target. Final biochemical studies confirmed dose-dependent, competitive inhibition of this enzyme  (3) Chemical inhibition of fumarate hydratase renders cells highly dependent on glucose metabolism for survival. 

Scientific Research Applications

Epigenetic Modification and Tumorigenesis

Fumarate hydratase (FH) mutations cause hereditary leiomyomatosis and renal cell cancer. FH-deficient renal cancers are highly aggressive, with the accumulation of fumarate playing a critical role in cell transformation. Loss of FH and subsequent fumarate accumulation in cells triggers an epithelial-to-mesenchymal transition (EMT), a key process in cancer initiation, invasion, and metastasis. This epigenetic change involves inhibition of Tet-mediated demethylation, affecting antimetastatic miRNA and EMT-related transcription factors, suggesting that FH loss contributes to the aggressive features of FH-deficient tumors (Sciacovelli et al., 2016).

Enzyme Structural Integrity and Activity

FH catalyzes the hydration of fumarate to L-malate in the Krebs cycle and is important for regulating cytosolic fumarate levels. FH deficiency is an autosomal recessive trait leading to severe metabolic disorders. The crystal structure of human FH shows two classes of mutations affecting the core enzyme architecture or localized around the active site. Understanding these structural bases can aid in comprehending the enzyme's dysfunction in various diseases (Picaud et al., 2011).

Antioxidant Response in Renal Cell Carcinoma

Mutations in FH can lead to the accumulation of fumarate in hereditary type 2 papillary renal cell carcinoma (PRCC2). This accumulation up-regulates antioxidant response element-controlled genes, like AKR1B10, distinguishing hereditary and sporadic PRCC2. This insight aids in understanding the biochemical pathways altered in FH-deficient cancers (Ooi et al., 2011).

Role in Mitochondrial Dysfunction and Cancer

Fumarate hydratase loss causes a significant shift in cellular metabolism, affecting the mitochondrial respiratory chain. This loss leads to altered respiration and dysfunction in respiratory chain complexes, implicating fumarate accumulation in mitochondrial dysfunction. This finding is important for understanding how a single TCA cycle enzyme loss can cause combined respiratory chain activity dysfunction, relevant in cancer metabolism (Tyrakis et al., 2017).

properties

Molecular Formula

C25H25N2NaO4

Molecular Weight

440.47

Origin of Product

United States

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